N-(2,4-dimethylphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
N-(2,4-Dimethylphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic small molecule featuring:
- A tetrahydroisoquinoline core substituted with a 4-fluorobenzyl group at position 2.
- An acetamide linker connecting the core to a 2,4-dimethylphenyl group.
- A 1-oxo modification at position 1 of the tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c1-17-6-11-23(18(2)14-17)28-25(30)16-32-24-5-3-4-22-21(24)12-13-29(26(22)31)15-19-7-9-20(27)10-8-19/h3-11,14H,12-13,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVDTCSJBVOEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a complex structure that includes a tetrahydroisoquinoline moiety. The presence of both dimethyl and fluorophenyl groups suggests potential interactions with biological targets, influencing its pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F1N1O3 |
| Molecular Weight | 341.39 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, isoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Mechanism of Action:
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression, particularly those linked to the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has demonstrated that certain tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage.
Case Study:
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound appears to modulate the expression of antioxidant enzymes and reduce inflammatory cytokines.
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary assays have shown effectiveness against several bacterial strains, indicating a potential role as an antibacterial agent.
Research Findings:
In vitro studies have reported that this compound exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. Further investigations are warranted to elucidate the specific mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on the Phenyl Ring
a) N-(2,5-Dimethylphenyl) Variant
The compound in differs only in the substituent positions on the phenyl ring (2,5-dimethyl vs. 2,4-dimethyl). However, the 2,4-dimethyl isomer (target compound) likely offers greater electronic asymmetry, which could improve receptor interaction .
b) N-(3-Methylphenyl) Analogues
describes a compound with a 3-methylphenyl group instead of 2,4-dimethylphenyl. The absence of a para-methyl group in this analogue might reduce hydrophobicity, affecting membrane permeability or metabolic stability .
Halogen Substitution on the Benzyl Group
a) 4-Fluorophenyl vs. 2-Fluorophenyl
highlights a compound with a 2-fluorobenzyl substituent. The 4-fluoro configuration in the target compound provides stronger electron-withdrawing effects, which could stabilize the molecule’s interaction with electron-rich binding pockets (e.g., kinases or GPCRs). In contrast, the 2-fluoro isomer may induce steric clashes due to proximity to the tetrahydroisoquinoline core .
b) 4-Fluorophenyl vs. 4-Chlorophenyl
The 4-chlorobenzyl analogue in replaces fluorine with chlorine. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane penetration but could also increase off-target interactions. Fluorine’s smaller size and electronegativity likely favor selective binding .
Core Structural Modifications
a) Tetrahydroisoquinoline vs. Quinazolinone
describes a quinazolinone-based compound with a thioether linkage. Quinazolinones, with their conjugated diketone system, may exhibit stronger hydrogen-bonding capacity but reduced metabolic stability .
b) Oxo vs. Thio/Sulfonyl Modifications
Compounds in and feature sulfamoyl or sulfonyl groups. While these groups enhance solubility via polar interactions, the acetamide linker in the target compound balances hydrophilicity and lipophilicity, making it more suitable for blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties
Key Observations:
- The target compound’s lower logP compared to the 4-chlorophenyl analogue suggests better aqueous solubility.
- The quinazolinone derivative’s thioether group reduces logP significantly, favoring renal excretion over tissue accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
